molecular formula C17H17FN6O9P2 B13443462 Tedizolid Pyrophosphate Ester

Tedizolid Pyrophosphate Ester

Cat. No.: B13443462
M. Wt: 530.3 g/mol
InChI Key: PVIASTLQSNHOKD-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tedizolid Pyrophosphate Ester (CAS 1239662-48-6) is a chemical of interest in pharmaceutical research, primarily utilized as an in-house impurity and reference standard in the analysis and development of antibiotics . It is structurally characterized as a phosphate ester derivative related to the oxazolidinone class of antibacterial agents . Researchers employ this compound in analytical chemistry applications, such as quality control and method development, to ensure the purity and stability of pharmaceutical products like the prodrug Tedizolid Phosphate . Tedizolid Phosphate, the parent drug, is a next-generation oxazolidinone antibiotic approved for treating acute bacterial skin and skin structure infections (ABSSSI) and is known for its potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci . The study of related compounds and impurities is crucial for understanding drug metabolism, stability, and potential resistance mechanisms. This compound is provided for these research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C17H17FN6O9P2

Molecular Weight

530.3 g/mol

IUPAC Name

[(5S)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl phosphono hydrogen phosphate

InChI

InChI=1S/C17H17FN6O9P2/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(32-17(24)25)9-31-35(29,30)33-34(26,27)28/h2-7,12H,8-9H2,1H3,(H,29,30)(H2,26,27,28)/t12-/m0/s1

InChI Key

PVIASTLQSNHOKD-LBPRGKRZSA-N

Isomeric SMILES

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@H](OC4=O)COP(=O)(O)OP(=O)(O)O)F

Canonical SMILES

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)(O)OP(=O)(O)O)F

Origin of Product

United States

Preparation Methods

Direct Phosphorylation of Tedizolid

One of the prevalent methods involves the direct phosphorylation of Tedizolid, the active oxazolidinone antibiotic, to form its pyrophosphate ester. This process typically employs phosphorus oxychloride (POCl₃) as the phosphorylating agent under controlled conditions.

Reaction Scheme:

$$
\text{Tedizolid} + \text{POCl}_3 \xrightarrow{\text{solvent, temperature control}} \text{Tedizolid Pyrophosphate Ester}
$$

Reaction Conditions:

  • Solvent: Anhydrous dichloromethane or pyridine
  • Temperature: 0°C to room temperature
  • Catalyst: None or catalytic amounts of tertiary amines

Notes:

  • The reaction proceeds via nucleophilic attack of the hydroxyl group of Tedizolid on phosphorus, forming a phosphorochloridate intermediate that further reacts to generate the pyrophosphate ester.
  • The process demands strict anhydrous conditions to prevent hydrolysis and impurity formation.

Activation of Tedizolid with Phosphorylating Agents Followed by Pyrophosphate Formation

An alternative involves initial formation of a monophosphate intermediate, which is then coupled with a pyrophosphate donor, such as pyrophosphoric acid derivatives.

Key Steps:

$$
\text{Tedizolid} + \text{POCl}_3 \rightarrow \text{Tedizolid Monophosphate}
$$

$$
\text{Tedizolid Monophosphate} + \text{Pyrophosphoric Acid Derivative} \rightarrow \text{this compound}
$$

Reaction Conditions:

  • Solvent: Anhydrous pyridine or dimethylformamide (DMF)
  • Temperature: 0°C to 25°C
  • Reagents: Phosphoryl chlorides, pyrophosphoric acid derivatives

Research Findings:

  • This route offers better control over the degree of phosphorylation and reduces side reactions, as demonstrated in patent CN104327119A, which emphasizes reaction optimization to minimize impurities.

Purification and Crystallization Techniques

Post-synthesis, the crude product undergoes purification to attain pharmaceutical-grade purity:

  • Recrystallization: Using solvents such as water, ethanol, or their mixtures, optimized to enhance crystal purity and yield.
  • Chromatography: Techniques like preparative HPLC or flash chromatography are employed to remove residual impurities, especially unreacted starting materials and side products.
  • Washing: Sequential washing with absolute ethanol or diethyl ether effectively removes surface impurities.

Data Table 1: Purification Methods and Outcomes

Method Solvent System Purity Achieved (%) Yield (%) Remarks
Recrystallization Water/ethanol mixture >99.5 70-85 Suitable for large-scale prep
Chromatography Preparative HPLC >99.9 60-75 High purity, cost-intensive
Washing with ethanol Absolute ethanol ~98 80-90 Surface impurity removal

Industrial Production Considerations

  • Raw Material Quality: Use of high-purity Tedizolid and phosphorus reagents to minimize impurities.
  • Reaction Control: Precise temperature and pH regulation to prevent degradation.
  • Impurity Management: Incorporation of steps to eliminate dimeric, diphosphate, pyrophosphate, and ring-opening impurities, as highlighted in patent CN112961186A.
  • Yield Optimization: Use of catalysts and reaction time adjustments to maximize product yield while maintaining purity.

Data Table 2: Reaction Parameters for Industrial Synthesis

Parameter Range/Condition Impact
Temperature 0°C to 25°C Reaction rate, impurity control
pH 1-3 (for purification steps) Conversion efficiency
Stirring Speed 50-100 rpm Crystal quality, impurity exclusion
Reaction Time 4-10 hours Yield and purity

Research Discoveries and Innovations

Recent advances include:

Chemical Reactions Analysis

Hydrolysis to Active Form

Tedizolid pyrophosphate ester is enzymatically hydrolyzed in vivo by phosphatases to release the active metabolite, tedizolid. This reaction occurs rapidly in biological systems due to the presence of endogenous phosphatases .

Reaction Conditions :

  • pH : Optimal activity occurs at physiological pH (7.4).

  • Enzymes : Alkaline phosphatases (abundant in intestinal mucosa and plasma).

Key Data :

ParameterValue
Hydrolysis Rate (in vivo)>90% conversion within 2 hours
Primary ProductTedizolid (active form)

Purification Reactions

Post-synthesis purification involves acid-base equilibria and crystallization :

Steps :

  • Disodium Salt Formation : Crude tedizolid phosphate is dissolved in 35% sodium hydroxide (NaOH) to form the disodium salt.

  • Acidification : The pH is adjusted to 1–3 using HCl, converting the disodium salt back to tedizolid phosphate.

  • Crystallization : Slow stirring (50–100 rpm) in ethanol yields high-purity crystals.

Critical Parameters :

ParameterOptimal RangeImpact on Purity
pH during acidification1–3Prevents impurity inclusion
Stirring Speed50–100 rpmMinimizes crystal defects

Degradation Reactions

This compound is susceptible to hydrolytic degradation under acidic or alkaline conditions :

Stability Data :

ConditionDegradation Rate (t₁/₂)Major Degradants
pH 1.2 (gastric)2 hoursTedizolid
pH 6.8 (intestinal)>24 hoursStable

Implications :

  • Rapid degradation in gastric acid necessitates delayed-release formulations (e.g., cyclodextrin complexes) .

Formulation-Related Interactions

Cyclodextrin Complexation :
this compound forms inclusion complexes with hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance stability and delay release .

Interaction Metrics :

ParameterValue
% Tedizolid Encapsulated17.52%
Melting Point Shift205.6°C → 200.1°C

Evidence :

  • FT-IR : Reduced intensity of C-O and C-F vibrational bands confirms host-guest interactions .

  • DSC : Lower melting point indicates altered crystallinity due to cyclodextrin encapsulation .

Comparative Reaction Profiles

A comparison with linezolid (a related oxazolidinone) highlights key differences:

ParameterThis compoundLinezolid
Hydrolysis RateFaster (t₁/₂ = 2 hours)Slower
Synthetic Yield20–26% 30–40%
Stability in AcidLowModerate

Comparison with Similar Compounds

Tedizolid Phosphate vs. Tedizolid Pyrophosphate Ester

Parameter Tedizolid Phosphate This compound
CAS No. 856867-55-5 1239662-48-6
Molecular Formula C₁₇H₁₆FN₆O₆P C₁₇H₁₇FN₆O₉P₂
Molecular Weight 450.32 g/mol 530.3 g/mol
Solubility Very slight in water Not reported (inferred lower)
Prodrug Activation Dephosphorylation by alkaline phosphatases Likely requires additional enzymatic steps
Bioavailability 91% (oral) Unstudied (potentially lower)

Key Differences :

  • The pyrophosphate ester’s additional phosphate group increases molecular weight and likely reduces water solubility compared to the monophosphate ester .
  • Hydrolysis of pyrophosphate esters is generally slower than phosphate esters due to the stability of the P–O–P bond, which may delay prodrug activation .

Comparison with Linezolid

Parameter Linezolid Tedizolid Phosphate This compound
Class Oxazolidinone Oxazolidinone prodrug Oxazolidinone prodrug
Target Binding 23S rRNA (50S subunit) Enhanced binding via D-ring Same as tedizolid
Activity vs. Resistant Strains Limited against linezolid-resistant isolates 4–8× more potent Unstudied (theoretical retention)
Dosing Twice daily Once daily Unknown

Structural Insights :

  • Tedizolid derivatives feature a hydroxymethyl group at C5 and a tetrazole-pyridine system, enabling stronger ribosomal interactions and overcoming resistance .

Pharmacokinetic and Pharmacodynamic Considerations

Prodrug Activation Pathways

  • Tedizolid Phosphate : Rapidly converted to tedizolid by intestinal and plasma phosphatases, achieving 91% oral bioavailability .

Solubility and Formulation Challenges

  • Tedizolid Phosphate: Aqueous solubility is 0.136 mg/mL, addressed via phosphate prodrug design .
  • This compound: Higher lipophilicity due to the pyrophosphate group may necessitate advanced formulations (e.g., nanoparticles) for effective delivery .

Comparison with Non-Oxazolidinone Compounds

ACH-702 (Isothiazoloquinolone)

Parameter ACH-702 Tedizolid Derivatives
Mechanism Inhibits DNA gyrase/topoisomerase IV Inhibits ribosomal protein synthesis
Intracellular Activity Potent against M. tuberculosis Effective in macrophages
Resistance Profile Novel target, less cross-resistance Active against linezolid-resistant strains

Key Insight : While ACH-702 targets DNA replication, tedizolid derivatives offer complementary mechanisms for Gram-positive infections.

Biological Activity

Tedizolid pyrophosphate ester is a novel oxazolidinone antibiotic that has garnered attention for its potent biological activity against multidrug-resistant Gram-positive bacteria. This article delves into its mechanism of action, pharmacokinetics, and clinical implications, supported by relevant data and case studies.

Overview of this compound

Tedizolid phosphate (also known as this compound) is a prodrug that is converted in vivo to its active form, tedizolid. This compound exhibits significant efficacy against various Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) strains.

Targeting Bacterial Protein Synthesis
Tedizolid exerts its antibacterial effects by inhibiting protein synthesis. It binds to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of the 70S initiation complex necessary for protein synthesis. This inhibition disrupts the translation process, leading to bacteriostatic activity against susceptible bacteria .

Pharmacokinetics

Tedizolid demonstrates favorable pharmacokinetic properties:

  • Bioavailability : Following oral administration, tedizolid phosphate has an oral bioavailability exceeding 90% .
  • Distribution : The volume of distribution ranges from 67 to 80 L, indicating extensive tissue penetration, particularly in muscle and adipose tissues .
  • Half-life : The mean half-life of tedizolid is over 10 hours, allowing for once-daily dosing regimens .

Efficacy Against Resistant Strains

Tedizolid has shown superior activity compared to linezolid against resistant bacterial strains. In laboratory settings, it retains a four-fold potency advantage over linezolid in mutants selected during serial passage .

Table 1: Comparative Efficacy of Tedizolid vs. Linezolid

Bacteria TypeTedizolid MIC (µg/mL)Linezolid MIC (µg/mL)
MRSA≤0.52
VRE≤0.251
Streptococcus pneumoniae≤0.51

Clinical Applications and Case Studies

Tedizolid has been evaluated in various clinical trials for treating acute bacterial skin and skin structure infections (ABSSSI). One notable study demonstrated that tedizolid was non-inferior to linezolid in treating ABSSSI with a similar safety profile but potentially fewer adverse effects related to monoamine oxidase inhibition .

Case Study: Efficacy in Neutropenic Patients

In a murine model simulating neutropenic conditions, tedizolid showed enhanced efficacy against MRSA infections when granulocytes were present. The study indicated a significant increase in bacterial stasis compared to neutropenic models without granulocytes, suggesting that the immune status can influence the drug's effectiveness .

Q & A

Q. How does tedizolid phosphate's pharmacokinetic profile influence dosing regimens in clinical trials?

Tedizolid phosphate demonstrates high bioavailability (~90%) and a linear pharmacokinetic relationship between dosage (200–400 mg) and plasma concentration (Cmax: 1.8–4.5 mg/L), with a half-life of 8.4–10.2 hours . Its fecal excretion (80%–90%) and lack of need for dose adjustment in renal/hepatic impairment make it suitable for once-daily dosing. Experimental designs should include bioavailability studies under fed/fasted conditions and pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing intervals. Phase I trials should assess AUC/MIC ratios to correlate drug exposure with efficacy .

Q. What in vitro models are used to determine tedizolid's minimum inhibitory concentration (MIC) against Gram-positive pathogens?

Static time-kill assays and broth microdilution methods under standardized conditions (e.g., CLSI guidelines) are employed to measure MICs. For methicillin-resistant Staphylococcus aureus (MRSA), tedizolid shows MIC90 values ≤0.5 mg/L, with activity retained against linezolid-resistant strains carrying cfr or 23S rRNA mutations. Researchers must validate MIC results using quality control strains (e.g., S. aureus ATCC 29213) and compare tedizolid to linezolid in parallel assays to assess cross-resistance .

Advanced Research Questions

Q. How can researchers analyze conflicting efficacy data between tedizolid and linezolid in non-inferiority trials?

Non-inferiority margins (e.g., 10% difference) and intent-to-treat (ITT) vs. per-protocol analyses must be scrutinized. In the ESTABLISH trials, tedizolid (6-day course) showed comparable early (85% vs. 83%) and sustained (69% vs. 72%) response rates to linezolid (10-day course) but with fewer gastrointestinal adverse events . Conflicting data may arise from differences in trial populations (e.g., ABSSSI vs. pneumonia) or resistance profiles. Researchers should conduct meta-analyses with heterogeneity tests (I² statistic) and subgroup analyses to identify confounding variables .

Q. What methodologies identify genetic mutations conferring tedizolid resistance in Staphylococcus aureus?

Whole-genome sequencing of tedizolid-passaged strains reveals mutations in 23S rRNA (e.g., T2571F, G2576T) and ribosomal proteins (e.g., rplC G467A). Resistance mechanisms can be validated using allelic replacement experiments and MIC profiling against oxazolidinones. Phenotypic confirmation via checkerboard assays (e.g., tedizolid + chloramphenicol) assesses cross-resistance patterns. Researchers should also evaluate efflux pump activity using inhibitors like reserpine .

Q. What design considerations are critical for assessing long-term tedizolid safety in real-world studies?

Retrospective cohort studies should include patients receiving ≥28 days of tedizolid, with baseline and serial CBC monitoring to detect hematological toxicity (e.g., thrombocytopenia). Covariates like concomitant serotonergic drugs must be adjusted for using multivariate regression. Real-world data (RWD) from electronic health records should be validated against prospective registries to minimize selection bias. Safety endpoints (e.g., neuropathy, optic toxicity) require standardized grading scales (e.g., CTCAE v5.0) .

Methodological Frameworks

  • PICO Framework : For comparative efficacy studies, define Population (e.g., ABSSSI patients), Intervention (tedizolid 200 mg/day), Comparator (linezolid 600 mg BID), and Outcomes (early clinical response at 48–72 hours) .
  • FINER Criteria : Ensure research questions are Feasible (e.g., accessible patient cohorts), Novel (e.g., resistance mechanisms in understudied pathogens), Ethical (IRB-approved protocols), and Relevant (addressing WHO priority pathogens) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.